- Highly efficient and robust aerobic co-oxidation of olefins and aldehydes over CoOx dispersed within hierarchical silicalite-1 zeolites, Green Chemistry, 2022, 24(16), 6200-6214
Cas no 79-31-2 (2-Methylpropanoic acid)
2-Methylpropanoic acid structure
Product Name:2-Methylpropanoic acid
CAS-Nr.:79-31-2
MF:C4H8O2
MW:88.1051216125488
MDL:MFCD00002658
CID:34170
PubChem ID:6590
Update Time:2024-03-01
2-Methylpropanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Methylpropanoic acid
- 2-Methylpropionic acid
- ISO-BUTYRIC AID
- Dimethyl acetic acid
- Methyl propionic acid
- Natural Isobutyric Acid
- Isobutyric Acid
- Isobutanoic acid
- IsopropylforMic acid
- 2-Methylpropanoic acid (ACI)
- Isobutyric acid (8CI)
- 2-Methyl-1-propanoic acid
- 2-Propanecarboxylic acid
- 67: PN: WO2021258073 SEQID: 68 claimed sequence
- Dimethylacetic acid
- i-Butyric acid
- iso-Butyric acid
- Isobutyrates
- MeSH ID: D058610
- NSC 62780
- α-Methylpropanoic acid
- α-Methylpropionic acid
- Isobutyrate
- 996-30-5
- 79-31-2
- iso-C3H7COOH
- alpha-isobutyric acid
- alpha-methylpropanoic acid
- 2,2-dimethylacetic acid
- isobutyric acid anion
- 2-METHYL-PROPIONIC ACID
- Isobutanoate
- 2-methylpropanoate
- 2-methylpropionate
- Isobuttersaeure
- alpha-methylpropionic acid
- methylpropanoate
- 2-methylpropanoic acid, ion(1-)
- iPrCO2 anion
- 2-Methylpropionsaeure
- Isobutyrat
- i-butyrate
-
- MDL: MFCD00002658
- Inchi: 1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)
- InChI-Schlüssel: KQNPFQTWMSNSAP-UHFFFAOYSA-N
- Lächelt: O=C(C(C)C)O
- BRN: 635770
Berechnete Eigenschaften
- Genaue Masse: 88.05240
- Monoisotopenmasse: 88.05243
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 6
- Anzahl drehbarer Bindungen: 1
- Komplexität: 56.6
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 37.3
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 0.8
Experimentelle Eigenschaften
- Farbe/Form: Farblose Flüssigkeit mit stechendem Geruch. [1]
- Dichte: 0.95 g/mL at 25 °C(lit.)
- Schmelzpunkt: −47 °C (lit.)
- Siedepunkt: 153-154 °C(lit.)
- Flammpunkt: Fahrenheit: 131° f< br / >Celsius: 55° C< br / >
- Brechungsindex: n20/D 1.393(lit.)
- PH: 2.3 (500g/l, H2O, 25℃)
- Löslichkeit: 618g/l
- Wasserteilungskoeffizient: 210 g/L (20 ºC)
- PSA: 37.30000
- LogP: 0.72700
- Merck: 5155
- Dampfdruck: 1.5 mmHg ( 20 °C)
- FEMA: 2222 | ISOBUTYRIC ACID
- pka: 4.84(at 20℃)
- Löslichkeit: Unlöslich in Wasser, mischbar in Ethanol, Ether, Chloroform, Glycerin, Propylenglykol, etc. [15]
2-Methylpropanoic acid Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Warning
- Gefahrenhinweis: H302,H312
- Warnhinweis: P280
- Transportnummer gefährlicher Stoffe:UN 2529 3/PG 3
- WGK Deutschland:1
- Code der Gefahrenkategorie: 10-21/22-34
- Sicherheitshinweise: S23-S36/37/39
- FLUKA MARKE F CODES:13
- RTECS:NQ4375000
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:3
- PackingGroup:III
- TSCA:Yes
- Explosionsgrenze:1.6-7.3%(V)
- Lagerzustand:room temp
- Sicherheitsbegriff:3
- Verpackungsgruppe:III
- Risikophrasen:R21/22
- Verpackungsgruppe:III
- Gefährdungsgrad:3
2-Methylpropanoic acid Zolldaten
- HS-CODE:2915600000
- Zolldaten:
China Zollkodex:
2915600000Übersicht:
HS:2915600000 butyrat\Valerinsäure, its salts and esters VAT:17.0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2915600000 Butansäuren und Pentansäuren sowie ihre Salze und Ester MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%
2-Methylpropanoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681330335- 100ml(玻瓶) |
2-Methylpropanoic acid |
79-31-2 | 98.5% | 100ml |
¥ 49.4 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I103524-1g |
2-Methylpropanoic acid |
79-31-2 | ,>99.5%(GC) | 1g |
¥209.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I103521-5ml |
2-Methylpropanoic acid |
79-31-2 | Standard for GC,≥99.5%(GC) | 5ml |
¥93.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I103522-100ml |
2-Methylpropanoic acid |
79-31-2 | 99% | 100ml |
¥50.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I103522-2.5L |
2-Methylpropanoic acid |
79-31-2 | 99% | 2.5l |
¥434.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I103522-500ml |
2-Methylpropanoic acid |
79-31-2 | 99% | 500ml |
¥108.90 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I914990-100ml |
Isobutyric acid |
79-31-2 | 99.8% | 100ml |
¥68.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I914990-500ml |
Isobutyric acid |
79-31-2 | 99.8% | 500ml |
¥210.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I914990-2.5L |
Isobutyric acid |
79-31-2 | 99.8% | 2.5L |
¥620.00 | 2022-01-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 46935-U |
2-Methylpropanoic acid |
79-31-2 | analytical standard | 1KIT |
¥264.97 | 2022-02-22 |
2-Methylpropanoic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Methyl oleate , Oxygen Catalysts: Cobalt oxide Solvents: Acetonitrile ; 6 h, 1 atm, 25 °C
Referenz
Herstellungsverfahren 2
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Triethylamine , Aluminum chloride Solvents: Dichloromethane ; 2 d, rt
1.1 Catalysts: Triethylamine , Aluminum chloride Solvents: Dichloromethane ; 2 d, rt
1.1 Catalysts: Triethylamine , Aluminum chloride Solvents: Dichloromethane ; 2 d, rt
Referenz
- Disproportionation of aliphatic and aromatic aldehydes through Cannizzaro, Tishchenko, and Meerwein-Ponndorf-Verley reactionsDisproportionation of aliphatic and aromatic aldehydes through Cannizzaro, Tishchenko, and Meerwein-Ponndorf-Verley reactions, Monatshefte fuer Chemie, 2021, 152(7), 803-808
Herstellungsverfahren 4
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 0 °C
1.2 Reagents: Trichloroisocyanuric acid , Sodium bromide Catalysts: Tempo ; 20 min, 0 °C; 0 °C → rt; 3 h, rt
1.3 Solvents: Isopropanol ; rt
1.4 Reagents: Sodium carbonate Solvents: Water ; rt
1.5 Solvents: Ethyl acetate ; rt
1.6 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trichloroisocyanuric acid , Sodium bromide Catalysts: Tempo ; 20 min, 0 °C; 0 °C → rt; 3 h, rt
1.3 Solvents: Isopropanol ; rt
1.4 Reagents: Sodium carbonate Solvents: Water ; rt
1.5 Solvents: Ethyl acetate ; rt
1.6 Reagents: Hydrochloric acid Solvents: Water
Referenz
Trichloroisocyanuric/TEMPO Oxidation of Alcohols under Mild Conditions: A Close Investigation
,
Journal of Organic Chemistry,
2003,
68(12),
4999-5001
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ; 2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Referenz
1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids
,
ChemCatChem,
2020,
12(17),
4262-4266
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide , Perfluorobutyl iodide ; 21 h, rt
Referenz
Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution Process
,
Organic Letters,
2022,
24(10),
2020-2024
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hypochlorite , Nickel dichloride Solvents: Dichloromethane , Water ; 5 min; 2 h, 0 °C; 2 h, rt
Referenz
An Efficient and Practical System for the Catalytic Oxidation of Alcohols, Aldehydes, and α,β-Unsaturated Carboxylic Acids
,
Journal of Organic Chemistry,
2006,
71(25),
9291-9296
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum , Copper Solvents: Methanol , Water ; 7 h, 220 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
,
Catalysis Science & Technology,
2015,
5(4),
2117-2124
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ; 3 h, 30 °C
Referenz
Organocatalyzed Aerobic Oxidation of Aldehydes to Acids
,
Organic Letters,
2019,
21(5),
1393-1396
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ; 4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
[Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation
,
Tetrahedron Letters,
2016,
57(50),
5628-5631
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide , Poly(vinylpyrrolidone) , Phosphorus oxychloride Solvents: Acetonitrile , Water ; 1 h, 45 °C
Referenz
Polyvinylpyrrolidone-supported hydroperoxide for selective oxidation of aldehydes to carboxylic acids and sulfides to sulfoxides
,
Phosphorus,
2010,
185(12),
2393-2401
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, bis[μ-(acetato-κO:κO′)][[μ-(acetato-κO:κO′)]dia… Solvents: Acetonitrile
Referenz
Liquid-phase oxygenation of hydrocarbons with molecular oxygen catalyzed by Fe2Ni-substituted Keggin-type heteropolyanion
,
Journal of Molecular Catalysis A: Chemical,
1997,
117(1-3),
159-168
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ruthenium (complexes with tannin grafted onto micelle-templated silica) Solvents: Methanol ; 270 min, 1 MPa, 30 °C
Referenz
Liquid phase hydrogenation of olefins using heterogenized ruthenium complexes as high active and reusable catalyst
,
Catalysis Communications,
2010,
11(5),
487-492
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Methanol ; 20 min, rt
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Referenz
Rapid chemoselective deprotection of benzyl esters by nickel boride
,
Synthesis,
2009,
(7),
1127-1130
2-Methylpropanoic acid Raw materials
2-Methylpropanoic acid Preparation Products
- Isobutyric anhydride (97-72-3)
- 2-Phenylacetamide (103-81-1)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- 2,3,4,5-Tetramethyl-1,4-hexadiene (51504-54-2)
- 2,5-Dimethyl-3,4-hexanediol (22607-11-0)
- 2,4-heptadiene, 2,4-dimethyl- (74421-05-9)
- 2-Ethyl-5-propylphenol (72386-20-0)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- Cyclopentane, 1-ethyl-2-(4-methylpentyl)- (219726-60-0)
- 2-Cyclohexen-1-one, 3-acetyl-2,4,4-trimethyl- (94391-24-9)
- 3-Acetoxydodecane (60826-26-8)
- cis-2-Methylcyclohexanol (7443-70-1)
- 2-Methylpropanoic acid (79-31-2)
- 3,4-Dimethoxytoluene (494-99-5)
- 4-Methylpentanoic acid (646-07-1)
- 2,5-dimethylcyclopentan-1-one (4041-09-2)
- Isobutyl isobutyrate (97-85-8)
- 3',4'-Dimethoxyacetophenone (1131-62-0)
2-Methylpropanoic acid Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:79-31-2)Isobutyric acid
Bestellnummer:LE13485;LE4087;LE25824233
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:09
Preis ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:79-31-2)Isobutyric acid
Bestellnummer:sfd7833
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:34
Preis ($):discuss personally
Email:sales2@senfeida.com
2-Methylpropanoic acid Verwandte Literatur
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79-31-2)Isobutyric acid
Reinheit:99%/99%/99%
Menge:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Preis ($):Untersuchung/Untersuchung/Untersuchung
Suzhou Senfeida Chemical Co., Ltd
(CAS:79-31-2)Isobutyric acid
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung